Crotananine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Crotananine can be synthesized through a series of chemical reactions involving retronecine and crotananic acid . The synthesis typically involves the formation of a macrocyclic diester, which is achieved through esterification reactions under controlled conditions. Common solvents used in these reactions include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the seeds of Crotalaria nana. The seeds are processed using solvents such as chloroform and dichloromethane to isolate the alkaloid. The extracted compound is then purified through various chromatographic techniques to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

Crotananine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: Substitution reactions involve the replacement of specific functional groups within the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .

Applications De Recherche Scientifique

Medicinal Applications

Crotananine is primarily recognized for its potential therapeutic effects, particularly in oncology. Research has indicated that certain PAs, including this compound, exhibit antineoplastic properties , which are crucial for developing cancer treatments.

Case Study: Antineoplastic Activity

A notable study investigated the effects of retronecine derivatives, which are structurally similar to this compound, on leukemia patients. The results showed significant antineoplastic responses, with four complete remissions and five partial remissions observed among 22 treated patients. However, severe hepatotoxicity was noted as a significant adverse effect, emphasizing the need for careful dosage management .

Toxicological Studies

This compound's toxicity profile has been extensively studied due to its potential health risks. PAs are known to cause liver damage and carcinogenic effects in various organisms.

Toxicological Findings

A study focusing on the cytotoxic effects of retronecine-type PAs, including this compound, revealed concentration-dependent cytotoxicity in HepaRG cells. Key findings included:

- Induction of oxidative stress and mitochondrial damage.

- Apoptosis indicated by cell cycle arrest in the G2/M phase.

- Altered calcium ion concentrations and lipid metabolism .

Agricultural Applications

This compound is also relevant in agricultural contexts, particularly concerning plant toxicity and animal health. The presence of PAs like this compound in forage crops can lead to serious health issues in livestock.

Case Study: Animal Toxicity

Reports have documented instances of livestock poisoning due to PA-contaminated feed, leading to extensive liver damage and other systemic effects. For example, chronic exposure to contaminated grains has resulted in severe hepatic necrosis and has been linked to neoplasms in various organs .

Environmental Impact Studies

The environmental implications of this compound and other PAs are significant, especially concerning their persistence in ecosystems and their potential to bioaccumulate.

Research Insights

Studies have shown that PAs can contaminate soil and water sources through agricultural runoff or improper disposal of PA-containing plants. This contamination poses risks not only to wildlife but also to human populations relying on these environmental resources for food and water .

Data Table: Summary of this compound Applications

Mécanisme D'action

The mechanism of action of crotananine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Crotananine is unique among similar compounds due to its specific chemical structure and biological activities. Similar compounds include other pyrrolizidine alkaloids such as retronecine and monocrotaline. While these compounds share some structural similarities, this compound’s distinct macrocyclic diester structure sets it apart .

List of Similar Compounds

- Retronecine

- Monocrotaline

- Senecionine

- Heliotrine

This compound’s unique properties make it a valuable compound for various scientific research applications, highlighting its potential in advancing our understanding of natural products and their uses.

Activité Biologique

Crotananine is a pyrrolizidine alkaloid (PA) primarily found in plants of the Crotalaria genus. This compound has garnered attention due to its biological activities and potential toxicological effects. This article aims to summarize the current understanding of the biological activity of this compound, including its effects on cellular mechanisms, toxicity profiles, and implications for health.

Overview of this compound

This compound is structurally related to other PAs, which are known for their hepatotoxicity and potential carcinogenic properties. These compounds undergo metabolic activation in the liver, leading to the formation of reactive metabolites that can interact with cellular macromolecules, resulting in various biological effects.

Research indicates that this compound exhibits cytotoxic effects through several mechanisms:

- Cell Viability Reduction : Studies have shown that this compound can induce concentration-dependent cytotoxicity in liver cells (HepaRG) after 24 hours of exposure. The compound disrupts mitochondrial function and induces oxidative stress, leading to cell death through apoptosis .

- Cell Cycle Arrest : this compound has been observed to cause cell cycle arrest at the G2/M phase, indicating that it interferes with normal cell division processes. This disruption is linked to mitochondrial membrane potential changes and increased calcium ion concentrations within cells .

- Genotoxicity : The compound's reactive metabolites can form adducts with DNA and proteins, potentially leading to genotoxic effects. This mechanism underlies the carcinogenic potential associated with many PAs, including this compound .

2. Effects on Liver Function

This compound's hepatotoxicity has been well-documented:

- Liver Injury : Exposure to this compound has been associated with extensive liver damage characterized by necrosis and veno-occlusive disease (VOD). The compound's toxicity is attributed to its ability to form reactive metabolites that cause cellular injury in hepatic tissues .

- Chronic Effects : Long-term exposure may lead to chronic liver diseases, including fibrosis and regenerative nodules, which increase the risk of liver cancer .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Toxicological Implications

The toxicological profile of this compound raises concerns regarding its presence in food and herbal products:

- Food Safety Risks : Contaminated crops containing Crotalaria species have been implicated in human poisoning incidents. The consumption of such contaminated food sources poses significant health risks due to the hepatotoxic nature of PAs like this compound .

- Regulatory Considerations : Given the potential health hazards associated with this compound, regulatory bodies should consider monitoring levels of this compound in food products to mitigate health risks.

Propriétés

IUPAC Name |

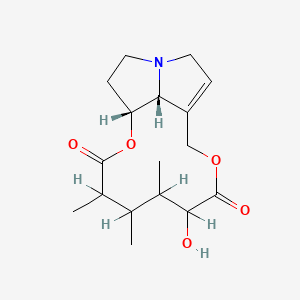

(1R,17R)-7-hydroxy-4,5,6-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-9-10(2)15(19)17(21)22-8-12-4-6-18-7-5-13(14(12)18)23-16(20)11(9)3/h4,9-11,13-15,19H,5-8H2,1-3H3/t9?,10?,11?,13-,14-,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXWTYYPYYHXDK-GLDVEYQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C1C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)C1C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50991595 | |

| Record name | 6-Hydroxy-3,4,5-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71295-28-8 | |

| Record name | Crotanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071295288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3,4,5-trimethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.